3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline
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Overview
Description
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline: is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methyl-4-[(4-methylpentan-2-yl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and 4-methylpentan-2-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The hydroxyl group of 4-methylpentan-2-ol is converted into a leaving group, typically by forming a tosylate or mesylate intermediate. This intermediate then undergoes nucleophilic substitution with aniline to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline can undergo oxidation reactions, where the aniline group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to modify their properties, such as conductivity or mechanical strength.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme activity or protein interactions.
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments for various industrial applications.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-methoxyaniline: Similar in structure but with a methoxy group instead of the 4-methylpentan-2-yl group.
3-methyl-4-ethoxyaniline: Similar but with an ethoxy group instead of the 4-methylpentan-2-yl group.
4-methyl-2-[(4-methylpentan-2-yl)oxy]aniline: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness: 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is unique due to the presence of the 4-methylpentan-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-4-(4-methylpentan-2-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)7-11(4)15-13-6-5-12(14)8-10(13)3/h5-6,8-9,11H,7,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBWVFSTPETOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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